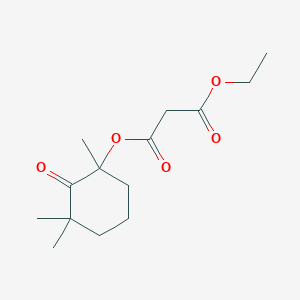
Ethyl 1,3,3-trimethyl-2-oxocyclohexyl propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1,3,3-trimethyl-2-oxocyclohexyl propanedioate is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclohexane ring with various substituents, including ethyl, methyl, and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,3,3-trimethyl-2-oxocyclohexyl propanedioate typically involves the reaction of cyclohexanone with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a series of steps, including aldol condensation and esterification, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,3,3-trimethyl-2-oxocyclohexyl propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the cyclohexane ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Ethyl 1,3,3-trimethyl-2-oxocyclohexyl propanedioate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1,3,3-trimethyl-2-oxocyclohexyl propanedioate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The oxo group plays a crucial role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler cycloalkane with a single oxo group.
Ethyl acetoacetate: An ester with similar functional groups but lacking the cyclohexane ring.
Methylcyclohexane: A cycloalkane with methyl substituents but no oxo or ester groups.
Uniqueness
Ethyl 1,3,3-trimethyl-2-oxocyclohexyl propanedioate is unique due to its combination of a cyclohexane ring with multiple functional groups, including ethyl, methyl, and oxo groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
62870-58-0 |
|---|---|
Molecular Formula |
C14H22O5 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
1-O-ethyl 3-O-(1,3,3-trimethyl-2-oxocyclohexyl) propanedioate |
InChI |
InChI=1S/C14H22O5/c1-5-18-10(15)9-11(16)19-14(4)8-6-7-13(2,3)12(14)17/h5-9H2,1-4H3 |
InChI Key |
IEVYPNDKSVYJQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)OC1(CCCC(C1=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















